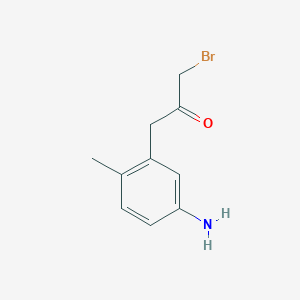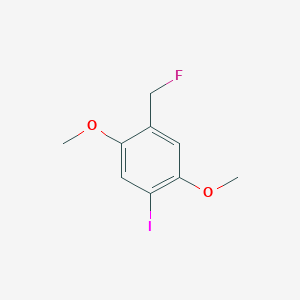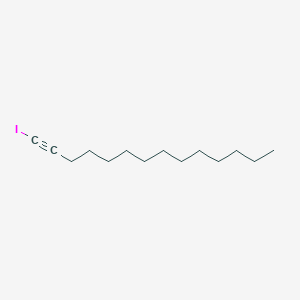
1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methyl group, and a bromopropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one typically involves the reaction of 5-amino-2-methylphenyl with 3-bromopropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is common for monitoring the reaction progress and product quality.
化学反応の分析
Types of Reactions
1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: This compound is structurally similar and is used as an intermediate in the synthesis of pharmaceuticals.
5-Amino-pyrazoles: These compounds share the amino group and are used in the synthesis of heterocyclic compounds with various biological activities.
Uniqueness
1-(5-Amino-2-methylphenyl)-3-bromopropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its bromopropanone moiety, in particular, allows for diverse chemical transformations that are not possible with other similar compounds.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
1-(5-amino-2-methylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7-2-3-9(12)4-8(7)5-10(13)6-11/h2-4H,5-6,12H2,1H3 |
InChIキー |
POZJQEBGHCEUQN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)CC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2R,6S,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one](/img/structure/B14042873.png)




![1-(3,8-Diazabicyclo[3.2.1]octan-3-YL)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B14042892.png)


![N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)



